molecular formula C4H6Cl2O B032796 4-Chlorobutyryl chloride CAS No. 4635-59-0

4-Chlorobutyryl chloride

Cat. No.: B032796
CAS No.: 4635-59-0
M. Wt: 140.99 g/mol
InChI Key: CDIIZULDSLKBKV-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

4-Chlorobutyryl chloride is classified as combustible liquid, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and fatal if inhaled . It is recommended to avoid contact with skin, eyes, and clothing, do not breathe vapors or spray mist, do not ingest, do not smoke, use only in well-ventilated areas, and keep away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

4-Chlorobutyryl chloride is an aliphatic acyl chloride . It is an extremely reactive acylating agent . Its primary targets are organic compounds with active hydrogen atoms, such as amines and alcohols, where it can act as an acylating agent .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, this compound, being an acyl chloride, reacts with compounds containing active hydrogen atoms to form corresponding amides or esters . This interaction results in the formation of new covalent bonds, leading to the creation of different organic compounds .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds . For instance, it has been used in the synthesis of a bleach activator, N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam, also known as TBUCC .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes. For example, in the synthesis of TBUCC, a bleach activator, this compound contributes to the formation of a compound that enhances the effectiveness of peroxide bleaching, leading to improved whiteness and water absorbency of treated fabrics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to hydrolyze in the presence of water , which can affect its stability and reactivity. Additionally, factors such as temperature and pH can influence the rate and extent of its reactions .

Biochemical Analysis

Biochemical Properties

It is known that aliphatic acyl chlorides like 4-Chlorobutyryl chloride are extremely reactive acylating agents . This suggests that this compound could potentially interact with a variety of enzymes, proteins, and other biomolecules through acylation reactions. The nature of these interactions would depend on the specific molecular contexts and could involve the formation of covalent bonds .

Molecular Mechanism

As an acylating agent, it could potentially exert its effects at the molecular level by forming covalent bonds with biomolecules, leading to their modification . This could result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Gamma-Butyrolactone and Thionyl Chloride Method: One common method involves reacting gamma-butyrolactone with thionyl chloride in the presence of a catalyst such as boron trichloride in dichloromethane.

    Gamma-Butyrolactone and Bis(Trichloromethyl) Carbonate Method: Another method involves the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at temperatures ranging from 50-180°C.

Industrial Production Methods: The industrial production of 4-chlorobutyryl chloride typically follows the gamma-butyrolactone and thionyl chloride method due to its high yield and purity. The process involves the use of large-scale reactors and distillation units to ensure the efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, diethyl ether.

Major Products:

Comparison with Similar Compounds

  • 4-Chlorobutanoic Acid Chloride
  • 4-Chlorobutyric Acid Chloride
  • Gamma-Chlorobutyryl Chloride

Comparison: 4-Chlorobutyryl chloride is unique due to its specific reactivity and the types of products it forms. Compared to other acyl chlorides, it is more reactive due to the presence of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where high reactivity is required .

Properties

IUPAC Name

4-chlorobutanoyl chloride
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InChI

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
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InChI Key

CDIIZULDSLKBKV-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)Cl)CCl
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Molecular Formula

C4H6Cl2O
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DSSTOX Substance ID

DTXSID6052114
Record name 4-Chlorobutyryl chloride
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Molecular Weight

140.99 g/mol
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Physical Description

Light gold liquid; [MSDSonline]
Record name 4-Chlorobutyryl chloride
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Boiling Point

173.5 °C
Record name 4-CHLOROBUTYRYL CHLORIDE
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Solubility

Soluble in ethanol
Record name 4-CHLOROBUTYRYL CHLORIDE
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Density

1.258
Record name 4-CHLOROBUTYRYL CHLORIDE
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Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/
Record name 4-Chlorobutyryl chloride
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CAS No.

4635-59-0
Record name 4-Chlorobutyryl chloride
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Record name Butanoyl chloride, 4-chloro-
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Record name 4-CHLOROBUTYRYL CHLORIDE
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Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
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Synthesis routes and methods II

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
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Q & A

A: 4-Chlorobutyryl chloride is primarily utilized as a versatile building block or reagent in organic synthesis, particularly for the creation of complex molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone:

  • Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, key characterization techniques used include 1H NMR and IR spectroscopy. [, , , , ]

A: this compound is frequently employed in Friedel-Crafts acylation reactions, acting as an acylating agent for aromatic compounds like benzene and indole derivatives. [, , , , , , ]

A: (S)-2-Aminobutanamide hydrochloride reacts with this compound in a crucial step. This reaction undergoes amidation and subsequent cyclization, typically in the presence of a base and potentially a phase-transfer catalyst, to yield Levetiracetam. [, , , , , ]

A: One challenge is the potential formation of diacetylation impurities, which can be difficult to remove and prolong reaction times. []

A: It is a key component in synthesizing intermediates for various pharmaceuticals, including carpronium chloride (a cholinergic drug), hydroxyebastine (an antihistamine metabolite), and vilazodone (an antidepressant). [, , ]

A: Starting from γ-butyrolactone, the synthesis involves a ring-opening reaction followed by chlorination, leading to the formation of this compound. This compound then undergoes esterification and quaternization to yield carpronium chloride. []

A: Yes, it is used in the synthesis of a cationic bleach activator, N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam, which has potential applications in the textile industry for cotton bleaching. []

ANone: Various catalysts have been explored, including:

  • Lewis Acids: Anhydrous Aluminum Chloride (AlCl3) [, , , , ] and ferric chloride (FeCl3) []
  • Ionic Liquids: 1-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3) [, ]

A: Yes, employing [bmim]Cl/AlCl3 as a catalyst can offer improved selectivity and yield of the desired 5-cyano-3-(4-chlorobutanoyl) indole, compared to traditional Lewis acid catalysts. [, ]

ANone: Several factors can influence the reaction outcome, including:

  • Catalyst Type: The choice of catalyst (e.g., AlCl3, FeCl3, or ionic liquids) can significantly impact reaction yield and selectivity. [, , ]
  • Reaction Conditions: Optimizing parameters such as temperature, reaction time, and molar ratios of reactants and catalysts is crucial for maximizing yield. [, , , ]
  • Solvent Effects: The choice of solvent can influence the solubility of reactants and products, potentially affecting reaction rates and yields. [, ]

A: While the provided research abstracts do not delve into specific environmental impact assessments, some studies highlight the importance of responsible waste management and exploring alternative synthetic routes that minimize waste generation. []

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